7-Xylosyltaxol is a naturally occurring compound derived from the taxane family, specifically related to taxol (paclitaxel), which is widely recognized for its anticancer properties. This compound is notable for its ability to interact with microtubules, thereby inhibiting their disassembly, which is crucial in cellular processes such as mitosis. The primary source of 7-xylosyltaxol is the bark of various species of the Taxus genus, particularly Taxus brevifolia and Taxus wallichiana.
7-Xylosyltaxol can be extracted from the bark of yew trees, particularly Taxus brevifolia, through a series of extraction and purification processes. The concentration of this compound can vary significantly based on geographical location and environmental conditions, such as sunlight exposure and soil composition. Research indicates that yew trees grown in sunnier environments tend to yield higher concentrations of 7-xylosyltaxol compared to those cultivated in shaded areas.
7-Xylosyltaxol belongs to the class of compounds known as taxanes, which are characterized by their complex bicyclic structure. It is classified as a secondary metabolite, primarily due to its role in plant defense mechanisms and its therapeutic potential in treating cancer.
The synthesis of 7-xylosyltaxol can be achieved through both natural extraction and synthetic routes. The natural extraction involves harvesting the bark from yew trees, followed by solvent extraction using chloroform or methanol to isolate the desired compounds.
Technical Details:
The molecular structure of 7-xylosyltaxol features a complex arrangement typical of taxanes, including multiple stereocenters. The presence of a xyloside moiety distinguishes it from other taxanes.
7-Xylosyltaxol participates in various chemical reactions that modify its structure for further applications:
Common Reagents and Conditions:
The mechanism by which 7-xylosyltaxol exerts its effects involves binding to tubulin, a key protein that forms microtubules. By stabilizing these structures, the compound prevents their disassembly during cell division, effectively inhibiting cancer cell proliferation.
7-Xylosyltaxol has significant applications in scientific research, particularly in oncology:
7-Xylosyltaxol (C~52~H~59~NO~18~, CAS 90332-66-4), also termed Taxol-7-xyloside, is a naturally occurring taxane derivative predominantly found in Taxus species like T. baccata and T. × media. Its core pharmacological significance lies in its role as a bioprecursor to paclitaxel—a potent microtubule-stabilizing anticancer agent. Structurally, it features a β-D-xylosyl moiety at the C7 position instead of paclitaxel’s hydroxyl group, significantly altering its physicochemical properties. This modification enhances its water solubility (approximately 3.5-fold higher than paclitaxel), thereby improving bioavailability while retaining inherent anticancer activity [7] [9].
Table 1: Key Physicochemical Properties of 7-Xylosyltaxol
Property | Value |
---|---|
Molecular Formula | C~52~H~59~NO~18~ |
Molecular Weight | 986.02 g/mol |
Aqueous Solubility | ~33 mg/mL (DMSO) |
LogP (Partition Coefficient) | 2.1 |
Taxus species (e.g., T. yunnanensis, termed "Hongdoushan" in regional pharmacopeias) have been integral to Traditional Chinese Medicine (TCM) for centuries, primarily as components of anticancer decoctions. Crude Taxus extracts (e.g., HDS-1) contain 7-Xylosyltaxol alongside synergistic compounds like flavonoids (HDS-2) and lignoids (HDS-3). These extracts demonstrate "pharmacokinetic synergy," where non-taxane components enhance paclitaxel absorption by inhibiting P-glycoprotein (P-gp)-mediated efflux in intestinal cells. For example, HDS-2 and HDS-3 reduce paclitaxel’s efflux ratio from 8.67 to 2.33 and 3.70, respectively, in Caco-2 permeability assays. Concurrently, they amplify cytotoxicity by suppressing anti-apoptotic proteins (Bcl-2, Mcl-1) and upregulating pro-apoptotic Bax [1] [5] [10]. Modern TCM-inspired drug development (e.g., YIV-906) leverages this multi-target paradigm to enhance conventional oncology drugs, exemplifying the "WE medicine" (West-East integrative) approach [10].
Despite its abundance (0.5% dry weight in bark vs. paclitaxel’s 0.02–0.069%), industrial utilization of 7-Xylosyltaxol faces significant hurdles:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0